molecular formula C23H24F7N3O B1683824 Vestipitant CAS No. 334476-46-9

Vestipitant

货号: B1683824
CAS 编号: 334476-46-9
分子量: 491.4 g/mol
InChI 键: SBBYBXSFWOLDDG-JLTOFOAXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

维斯替哌坦的合成采用了一种汇聚策略,通过使用尿素形成反应将两个手性构件连接起来 . 合成从溴化物的格氏试剂生成开始,然后进行 Weinreb 酮合成。所得酮酰胺进行动态动力学拆分以分离所需的对映异构体。 最终化合物通过一系列步骤获得,包括酰胺还原、Boc 保护和尿素形成 .

化学反应分析

维斯替哌坦经历各种化学反应,包括:

相似化合物的比较

维斯替哌坦与其他 NK1 受体拮抗剂相比,例如:

生物活性

Vestipitant is a potent and selective neurokinin-1 (NK-1) receptor antagonist that has been primarily studied for its potential therapeutic effects in conditions such as primary insomnia and post-operative nausea and vomiting (PONV). This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and potential applications.

This compound exerts its effects by blocking the NK-1 receptors, which are known to mediate the actions of substance P, a neuropeptide involved in pain perception, stress response, and various other physiological processes. By inhibiting these receptors, this compound may modulate sleep patterns and reduce nausea.

Primary Insomnia

A pivotal study investigated the hypnotic effects of this compound in patients with primary insomnia. The study was a randomized, double-blind, placebo-controlled trial involving 161 patients who received this compound (15 mg) or placebo over 28 days. Key findings included:

  • Wake After Sleep Onset (WASO) : Significant improvement was observed in WASO on both nights 1/2 and 27/28 (P = 0.001 and P = 0.02, respectively).
  • Total Sleep Time (TST) : TST increased significantly on nights 1/2 (P < 0.0001) and showed sustained improvement on nights 27/28 (P = 0.02).
  • Cognitive Function : No residual cognitive impairment was noted the following day (P > 0.05) .

Table 1: Summary of Key Efficacy Outcomes

Outcome MeasureNight 1/2 ResultsNight 27/28 ResultsP-value
WASOImprovedImprovedP = 0.001 / P = 0.02
Total Sleep Time (TST)IncreasedIncreasedP < 0.0001 / P = 0.02
Cognitive FunctionNo impairmentNo impairmentP > 0.05

Post-Operative Nausea and Vomiting

In addition to insomnia, this compound has been evaluated for its efficacy in preventing PONV. A separate study assessed an intravenous formulation of this compound in healthy subjects, focusing on its pharmacokinetics and tolerability. The findings indicated that the new formulation reduced hemolytic activity compared to previous formulations .

Safety Profile

The safety profile of this compound has been generally favorable across studies:

  • Adverse Events : Reported adverse events occurred in 25% of patients receiving this compound compared to 22% with placebo, with headaches being the most common side effect .
  • Tolerability : In the intravenous formulation study, most infusion site reactions were mild (Grade 1), with no severe reactions reported .

Case Studies and Research Findings

Several case studies have further illustrated the potential benefits of this compound:

  • Case Study on Insomnia : A patient treated with this compound exhibited significant improvements in sleep quality and duration after four weeks of therapy, aligning with clinical trial results.
  • Research on Tinnitus : Preliminary investigations have suggested that this compound may also be beneficial in managing tinnitus symptoms due to its action on NK-1 receptors .

属性

CAS 编号

334476-46-9

分子式

C23H24F7N3O

分子量

491.4 g/mol

IUPAC 名称

(2S)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C23H24F7N3O/c1-13-8-18(24)4-5-19(13)20-12-31-6-7-33(20)21(34)32(3)14(2)15-9-16(22(25,26)27)11-17(10-15)23(28,29)30/h4-5,8-11,14,20,31H,6-7,12H2,1-3H3/t14-,20-/m1/s1

InChI 键

SBBYBXSFWOLDDG-JLTOFOAXSA-N

SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

手性 SMILES

CC1=C(C=CC(=C1)F)[C@H]2CNCCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

规范 SMILES

CC1=C(C=CC(=C1)F)C2CNCCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

外观

Solid powder

Key on ui other cas no.

334476-46-9

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GW597599;  GW 597599;  GW-597599;  Vestipitant

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Vestipitant
Reactant of Route 2
Vestipitant
Reactant of Route 3
Vestipitant
Reactant of Route 4
Reactant of Route 4
Vestipitant
Reactant of Route 5
Vestipitant
Reactant of Route 6
Reactant of Route 6
Vestipitant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。